Testosterone Aldol Dimer
Description
Testosterone Aldol Dimer is a hypothetical compound hypothesized to form via an aldol condensation reaction between two testosterone molecules. Aldol condensation involves the nucleophilic addition of an enolate (derived from a ketone or aldehyde) to a carbonyl group, followed by dehydration. In testosterone, the α-carbon adjacent to the ketone group could undergo deprotonation to form an enolate, which may attack another testosterone molecule’s carbonyl, yielding a dimeric structure.
Properties
Molecular Formula |
C38H54O3 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C38H54O3/c1-35-16-13-22(19-23(35)5-7-25-28-9-11-33(40)36(28,2)17-14-30(25)35)27-21-38(4)24(20-32(27)39)6-8-26-29-10-12-34(41)37(29,3)18-15-31(26)38/h19-20,25-26,28-31,33-34,40-41H,5-18,21H2,1-4H3/b27-22+/t25-,26-,28-,29-,30-,31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
OPRKDUHDILZYOC-BIKIQLQZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=C/5\C[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6=CC5=O)CC[C@@H]8O)C)C)/CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C5CC6(C7CCC8(C(C7CCC6=CC5=O)CCC8O)C)C)CCC34C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Testosterone Aldol Dimer typically involves the aldol condensation reaction. This reaction can be catalyzed by either acidic or basic conditions. Common catalysts include acids such as hydrochloric acid (HCl) or aluminum chloride (AlCl3), and bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction can be carried out at room temperature or with heating, depending on the desired reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalyst and reaction conditions can be optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Testosterone Aldol Dimer can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Testosterone Aldol Dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study aldol condensation reactions and their mechanisms.
Biology: The compound can be used to investigate the biological activity of testosterone derivatives.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the context of hormone replacement therapy.
Industry: The compound may have applications in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Testosterone Aldol Dimer involves its interaction with specific molecular targets and pathways. The aldol condensation reaction proceeds through the formation of an enolate ion, which acts as a nucleophile and attacks the carbonyl carbon of another molecule. This results in the formation of a beta-hydroxy carbonyl compound, which can undergo further reactions such as dehydration to form an alpha, beta-unsaturated carbonyl compound .
Comparison with Similar Compounds
Comparison with Other Aldol Dimers
- α-Pinene Aldol Dimer (C₃₂H₄₈O₄): Synthesized via ozonolysis and boron enolate-mediated aldol coupling, yielding viscous oils. Stereoselectivity was achieved through chiral boron reagents .
- Methylglyoxal (MG)-Acetaldehyde Dimer (C₅H₈O₃): Formed via cross-aldol condensation in aerosols, detected via mass spectrometry. No stereoselectivity reported due to non-enzymatic conditions .
- DVL-MVL Aldol Products : Produced during biomass-derived γ-valerolactone (GVL) condensation, yielding oligomers for polymerization studies .
Structural and Functional Comparison
Molecular Features
- Testosterone Aldol Dimer : Likely retains steroid backbone with a new C–C bond between α-carbons of two testosterone units. Increased molecular weight (~572 g/mol vs. 288 g/mol for testosterone) and reduced polarity.
- α-Pinene Aldol Dimer: Contains bicyclic terpene moieties linked via aldol adducts, enhancing surface activity (9% greater surface tension depression vs. monomers) .
- MG-Acetaldehyde Dimer : Linear cross-aldol product with terminal carboxylic acid groups, contributing to aerosol particle growth .
Table 2: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Property |
|---|---|---|---|---|
| This compound* | C₃₈H₅₄O₄ | ~572 | Solid/Oil | High lipophilicity |
| α-Pinene Aldol Dimer | C₂₀H₃₀O₂ | 302.45 | Viscous oil | Enhanced surface activity |
| MG-Acetaldehyde Dimer | C₅H₈O₃ | 116.12 | Liquid (aerosol) | Hydrophilic, hygroscopic |
*Calculated based on testosterone (C₁₉H₂₈O₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
